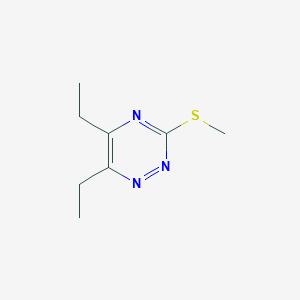

5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine

Description

Properties

IUPAC Name |

5,6-diethyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-6-7(5-2)10-11-8(9-6)12-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYNGMAPAYPDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)SC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable nitrile derivative in the presence of a sulfur source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modifying the electronic properties of the triazine core.

-

Mechanistic Insight : The sulfur atom in the methylsulfanyl group is nucleophilic, making it susceptible to electrophilic oxidation.

Nucleophilic Substitution at the Triazine Core

The triazine ring participates in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

-

Example : Reaction with hydrazine derivatives yields pyrazolo-triazine hybrids, as demonstrated in the synthesis of antiviral and anticancer analogs .

Reduction of the Triazine Ring

The triazine ring can be reduced under controlled conditions, though this is less common due to aromatic stabilization.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Partial ring reduction | LiAlH₄, anhydrous THF, 0°C | Partially saturated triazine derivatives |

-

Note : Complete reduction to a hexahydrotriazine requires harsh conditions and has not been widely reported for this compound.

Functionalization of Ethyl Groups

The ethyl substituents at positions 5 and 6 can undergo further modification, though this is less explored.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deethylation | Strong acids (e.g., H₂SO₄), reflux | 3-(Methylsulfanyl)-1,2,4-triazine |

Stability and Reactivity Trends

-

Thermal Stability : Stable under standard conditions but degrades at temperatures >200°C.

-

pH Sensitivity : Susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening or substituent cleavage.

Comparative Reactivity with Isomeric Triazines

Compared to 1,3,5-triazine analogs (e.g., 2,4-diethyl-6-(methylsulfanyl)-1,3,5-triazine), the 1,2,4-triazine isomer exhibits:

Scientific Research Applications

Chemistry

In the realm of chemistry, 5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations that can lead to new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research has shown that derivatives of triazine compounds exhibit significant activity against various pathogens:

- Antimicrobial Activity : Case studies have demonstrated effective inhibition of Mycobacterium tuberculosis and Staphylococcus aureus strains by triazine analogues derived from similar structures .

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Medicine

Due to its unique chemical structure, this compound is explored as a potential drug candidate . Its interactions with biological targets suggest that it may alter enzyme activities or receptor functions, leading to therapeutic effects. For example:

- Inhibitory Effects on Enzymes : Studies indicate that some triazine derivatives can inhibit inorganic pyrophosphatases, which are crucial for bacterial growth .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a precursor for agrochemicals. Its versatility allows it to be incorporated into various formulations aimed at enhancing crop yields or developing new materials with specific properties.

Case Studies

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

5,6-Diphenyl-1,2,4-triazine Derivatives

- Example : 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine

- Structural Differences : Bulky phenyl groups at positions 5 and 6 enhance π-π stacking interactions, improving stability in metal complexes.

- Applications : Used in copper(II) complexes for redox studies and antimicrobial activity .

- Key Data : Crystallographic studies confirm planar geometry, facilitating coordination with transition metals .

5,6-Dimethyl-1,2,4-triazine Derivatives

- Example : 5,6-Dimethyl-1,2,4-triazine-3-thiol

Comparison Table: Substituent Effects

Dimeric and Fused Triazine Systems

3,3’-Bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine

- Structural Differences : Dimeric structure with two triazine cores linked at positions 5 and 5’.

- Reactivity : Undergoes regiospecific Diels-Alder reactions to form 6,6’-bis(methylsulfanyl)-2,2’-bipyridine, highlighting its utility in constructing bipyridine frameworks .

- Comparison: The monomeric 5,6-diethyl analog lacks this dimeric reactivity, limiting its use in polymer chemistry.

Fused Triazines (e.g., Imidazo[2,1-f][1,2,4]triazine)

- Example: 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine Structural Differences: Fusion with imidazole enhances planarity and electronic conjugation. Applications: Critical intermediate in antiviral drugs (e.g., remdesivir) . Key Data: Methylsulfanyl groups in fused systems exhibit lower nucleophilic substitution reactivity compared to non-fused triazines .

Functional Group Modifications

Methylsulfanyl vs. Methylsulfonyl Groups

- Reactivity : Methylsulfonyl (-SO₂CH₃) is a superior leaving group compared to methylsulfanyl (-SCH₃) in nucleophilic aromatic substitution (SNAr) reactions. For example, pyrazolo[4,3-e][1,2,4]triazines with -SO₂CH₃ undergo faster substitutions than -SCH₃ analogs .

- Impact on 5,6-Diethyl Derivative : The -SCH₃ group in the target compound may limit its utility in SNAr reactions unless oxidized to -SO₂CH₃.

Carboxylate Esters

Antimicrobial and Antiviral Activity

- This compound: Limited direct data, but related copper(II) complexes of triazine derivatives show moderate antimicrobial activity .

- 5,6-Diphenyl Analogs : Exhibit higher antimicrobial potency due to improved metal coordination and membrane penetration .

- Fused Triazines : Broad-spectrum antiviral activity (e.g., remdesivir targets RNA viruses) .

Physicochemical Properties

Biological Activity

5,6-Diethyl-3-(methylsulfanyl)-1,2,4-triazine is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the triazine family, characterized by a heterocyclic structure. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methylsulfanyl group can undergo oxidation reactions, leading to various derivatives that may exhibit different biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of enzymes related to tumorigenesis and DNA binding interactions .

- Antimicrobial Properties : Triazine compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that these compounds can disrupt microbial cell membranes or interfere with metabolic processes .

- Antiviral Effects : Some derivatives have been explored for their potential antiviral properties, particularly against RNA viruses. Their mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Anticancer Studies

A notable study evaluated the anticancer potential of several triazine derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects on human cancer cell lines with an IC50 value comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | 15 | Apoptosis induction via caspase activation |

| Doxorubicin | A431 | 10 | Topoisomerase inhibition |

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazine core significantly influence biological activity. Substituents such as alkyl groups at positions 5 and 6 enhance lipophilicity and cellular uptake, which is crucial for efficacy in both anticancer and antimicrobial applications .

Q & A

Q. How do steric effects from 5,6-diethyl groups affect the coordination geometry of transition metal complexes?

- Methodological Answer : The diethyl groups impose a distorted octahedral geometry in Pt(II) complexes, reducing ligand field stabilization energy (LFSE). X-ray crystallography reveals elongated metal-ligand bonds (e.g., Pt-Ntriazine ~2.05 Å vs. Pt-Npyridine ~1.98 Å) due to steric repulsion. This distortion impacts redox stability and catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.